molecular formula C8H8ClNO2 B13530854 5-Chloro-2-pyridinepropanoic acid

5-Chloro-2-pyridinepropanoic acid

Cat. No.: B13530854
M. Wt: 185.61 g/mol
InChI Key: QCDVNASJRUFMAR-UHFFFAOYSA-N
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Description

5-Chloro-2-pyridinepropanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a propanoic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pyridinepropanoic acid can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-pyridinecarboxylic acid with a suitable reagent to introduce the propanoic acid group. This can be done using a Grignard reagent or an organolithium reagent followed by oxidation to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as chlorination, carboxylation, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pyridinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-pyridinepropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-pyridinepropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.

    2-Chloro-5-pyridineboronic acid: Contains a boronic acid group instead of a propanoic acid group.

    5-Chloro-2-pyridylmethanol: Similar structure with a methanol group instead of a propanoic acid group.

Uniqueness

5-Chloro-2-pyridinepropanoic acid is unique due to the presence of both a chlorine atom and a propanoic acid group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

3-(5-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H8ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12)

InChI Key

QCDVNASJRUFMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CCC(=O)O

Origin of Product

United States

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